Tak-603

Pharmacokinetics Bioavailability Preclinical ADME

TAK-603 (CAS 158146-85-1) is a quinoline derivative classified as an orally active disease-modifying antirheumatic drug (DMARD) candidate that reached Phase 2 clinical evaluation for rheumatoid arthritis, Crohn's disease, and psoriasis before development discontinuation. The compound exhibits a molecular formula of C₂₅H₂₆N₄O₆ with a molecular weight of 478.5 g/mol, melting point of 174-175 °C, and is characterized as an immunomodulator that selectively suppresses Th1-type cytokine production.

Molecular Formula C25H26N4O6
Molecular Weight 478.5 g/mol
CAS No. 158146-85-1
Cat. No. B1681210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-603
CAS158146-85-1
Synonymsethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate
TAK 603
TAK-603
Molecular FormulaC25H26N4O6
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3
InChIKeyCLQRMSBSMHXMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-603 (CAS 158146-85-1) Procurement Guide: Quinoline-Based DMARD Candidate with Characterized PK Profile


TAK-603 (CAS 158146-85-1) is a quinoline derivative classified as an orally active disease-modifying antirheumatic drug (DMARD) candidate that reached Phase 2 clinical evaluation for rheumatoid arthritis, Crohn's disease, and psoriasis before development discontinuation [1]. The compound exhibits a molecular formula of C₂₅H₂₆N₄O₆ with a molecular weight of 478.5 g/mol, melting point of 174-175 °C, and is characterized as an immunomodulator that selectively suppresses Th1-type cytokine production [2]. Comprehensive pharmacokinetic disposition studies in rats and dogs, nonlinear PK characterization, and metabolite activity profiling provide a well-documented preclinical data package distinguishing this compound for research applications in cellular immunity, autoimmune disease modeling, and Th1/Th2 pathway investigation [3].

Why Generic Quinoline Immunomodulators Cannot Substitute for TAK-603 in Th1-Dependent Model Systems


TAK-603 cannot be generically substituted by other quinoline derivatives or broad-spectrum DMARDs due to its uniquely characterized nonlinear pharmacokinetic profile driven by product inhibition via its major metabolite M-I, a phenomenon documented across both preclinical species and human studies that directly impacts dose-exposure relationships [1]. Unlike conventional DMARDs such as methotrexate which broadly suppress both humoral and cellular immunity, TAK-603 exhibits selective Th1 cytokine suppression (IFN-γ and IL-2) while sparing Th2 cytokines (IL-4, IL-5), producing distinct immunological outcomes in adoptive transfer and GVHD models that would not be replicated by non-selective alternatives [2]. Furthermore, the compound demonstrates efficacy when administered only during the initial 7-day induction phase of adjuvant arthritis, an early-intervention therapeutic window that distinguishes its mechanism from compounds requiring continuous dosing throughout disease progression [3].

TAK-603 Quantitative Differentiation Evidence: Comparator-Based Assessment for Procurement Decisions


Species-Dependent Oral Bioavailability and Absorption Profile of TAK-603

TAK-603 exhibits quantitatively distinct oral bioavailability and absorption profiles between rats and dogs following a single oral dose of 10 mg/kg [1]. In rats, absorption was quantitative (near-complete), whereas in dogs, the extent of absorption was only 54% of the administered dose [1]. Correspondingly, oral bioavailability was 53% in rats versus 42% in dogs [1]. This species-dependent differential directly informs preclinical model selection and dose extrapolation strategies.

Pharmacokinetics Bioavailability Preclinical ADME Species comparison

Metabolite M-I Activity Profile: Parent-Metabolite Potency Comparison

The major metabolite of TAK-603, designated M-I (4-(4-hydroxy-3-methoxyphenyl) derivative), retains anti-inflammatory activity in the adjuvant arthritic rat model [1]. Importantly, the potency of M-I in this model was found to be slightly lower than that of the parent compound TAK-603 [1]. M-I also functions as a competitive inhibitor of CYP-catalyzed nifedipine oxidation and mediates product inhibition of TAK-603 metabolism, contributing to the nonlinear pharmacokinetics observed in both animals and humans [2].

Metabolite pharmacology DMARD metabolism Anti-inflammatory activity SAR studies

Dose-Dependent Nonlinear Pharmacokinetics: Clearance Reduction with Increasing Dose

TAK-603 exhibits pronounced nonlinear pharmacokinetics characterized by dose-dependent decreases in total body clearance without concomitant changes in distribution volume [1]. Following intravenous administration to rats at doses of 1, 5, and 15 mg/kg, total body clearance decreased significantly with increasing dose, while the apparent distribution volume remained relatively unchanged [1]. This clearance saturation pattern, attributed to product inhibition by metabolite M-I, has been confirmed in both animal and human studies [1].

Nonlinear PK Dose proportionality Product inhibition Metabolic clearance

Selective Th1 Cytokine Suppression with Th2 Cytokine Sparing

In established Th1- and Th2-dominant T-cell lines, TAK-603 selectively suppressed the production of Th1 cytokines IFN-γ and IL-2 while not affecting Th2 cytokines IL-4 and IL-5 [1]. This selectivity was further confirmed in Th1 clones, where preferential inhibition of IFN-γ over IL-4 production was observed [1]. In vivo in adjuvant arthritis rats, TAK-603 (6.25 mg/kg/day, p.o.) significantly reduced Th1 cytokine mRNA expression both locally in arthritic joints and systemically in spleen tissue [1].

Th1/Th2 polarization Cytokine profiling Cellular immunity Immunomodulation

Minimum Effective Dose and Arthritic Paw Swelling Inhibition in Adjuvant Arthritis Model

In adjuvant arthritic (AA) rats, a standard preclinical model of rheumatoid arthritis, TAK-603 demonstrated quantifiable efficacy in inhibiting hind paw swelling and preventing body weight loss [1]. The minimum effective dose was established at 3.13 mg/kg/day via oral administration [1]. At a dose of 6.25 mg/kg/day (p.o.), TAK-603 inhibited arthritic paw swelling with an inhibition rate of 65% and significantly reduced IFN-γ mRNA expression in arthritic joints . Histological and radiographic studies confirmed suppression of synovial lesions and prevention of joint and bone destruction [1].

Adjuvant arthritis In vivo efficacy Dose-response Rheumatoid arthritis model

GVHD Survival Benefit: 100% Mortality Reduction in Murine Allogeneic BMT Model

In a fully MHC-mismatched murine model of lethal acute graft-versus-host disease (GVHD) following allogeneic bone marrow transplantation, oral administration of TAK-603 (50 mg/kg/day) conferred complete protection from mortality [1]. All untreated allogeneic transplant recipients died within 10 days post-transplantation, whereas TAK-603-treated mice showed 100% survival beyond 45 days [1]. TAK-603 treatment also reduced serum IFN-γ and IL-12 levels, decreased the proportion of Th1 cells within the CD4+ helper T-cell population, and ameliorated GVHD-associated pathology in liver, intestine, and skin [1].

Graft-versus-host disease Bone marrow transplantation Th1 inhibition Survival model

TAK-603 Research Application Scenarios Based on Validated Differential Evidence


Preclinical Pharmacokinetic Bridging Studies Requiring Characterized Nonlinear PK

TAK-603 is appropriate for studies investigating dose-dependent nonlinear pharmacokinetics and product inhibition mechanisms. The compound's well-characterized clearance reduction with increasing dose (1, 5, and 15 mg/kg IV) and species-dependent absorption profiles (quantitative in rats vs. 54% in dogs) provide a documented baseline for evaluating PK modeling approaches, metabolite-mediated drug-drug interaction potential, and allometric scaling strategies [1]. The availability of validated HPLC methods for simultaneous determination of TAK-603 and its metabolites M-I and M-III in human serum supports translational PK studies [2].

Th1/Th2 Pathway Dissection and Cellular Immunity Model Systems

TAK-603 serves as a selective Th1 inhibitor tool compound for experiments requiring discrimination between Th1- and Th2-dependent immune responses. The compound's documented ability to suppress IFN-γ and IL-2 production while sparing IL-4 and IL-5 in established T-cell lines [1] enables precise pathway dissection in adoptive transfer models, antigen-specific T-cell assays, and mixed lymphocyte reactions. This selectivity profile is particularly valuable in adjuvant arthritis models where Th1-dominant cytokine production parallels disease progression [1].

Adoptive Transfer and Antigen-Specific T-Cell Response Models

TAK-603 is well-suited for adoptive transfer studies investigating disease-causative T-cell populations. In adjuvant arthritis rat splenocyte transfer experiments, cells from TAK-603-treated donors (6.25 mg/kg/day) induced only mild arthritis in syngeneic recipients with significantly reduced foot pad swelling and lower arthritis scores compared to cells from untreated donors [1]. The compound reduces the frequency of antigen-reactive T-cells without altering overall CD4+ or CD8+ populations, enabling specific investigation of disease-relevant T-cell subsets [1].

Bone Resorption and Cartilage Protection Studies

TAK-603 provides a validated tool for investigating articular protection mechanisms in inflammatory arthritis models. Histological and radiographic studies confirm that TAK-603 at minimum effective doses of 3.13 mg/kg/day suppresses the development of synovial lesions and prevents joint and bone destruction in adjuvant arthritic rats [1]. Additionally, TAK-603 has demonstrated efficacy in preventing osteoclast formation and bone loss in ovariectomized mouse models, indicating utility in bone resorption studies independent of its immunomodulatory effects [2].

Technical Documentation Hub

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21 linked technical documents
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